molecular formula C22H28N4O3S B2578649 N4-(4-morpholinophenyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide CAS No. 1226432-70-7

N4-(4-morpholinophenyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide

Cat. No. B2578649
CAS RN: 1226432-70-7
M. Wt: 428.55
InChI Key: BZOUFKSANJKNIK-UHFFFAOYSA-N
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Description

N4-(4-morpholinophenyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide, also known as MPTP, is a chemical compound that has been widely used in scientific research. It is a piperidine derivative that has been shown to have a variety of biological effects, including neuroprotective and anti-inflammatory properties. In

Scientific Research Applications

Molecular Interaction Studies

Molecular interaction studies of related compounds show significant insights into their binding and activity at receptor sites. For instance, a study on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a related compound, demonstrated its potent and selective antagonistic activity at the CB1 cannabinoid receptor. Through conformational analysis and comparative molecular field analysis (CoMFA), researchers have developed three-dimensional quantitative structure-activity relationship (3D-QSAR) models to understand the binding interaction of such compounds with receptors (Shim et al., 2002).

Enzyme Inhibitory Activity

Research into thiophene-based heterocyclic compounds has revealed their in vitro enzyme inhibitory activities against key enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). For example, compounds with thiophene moieties have shown promising inhibitory activities, suggesting potential applications in the development of enzyme inhibitors (Cetin et al., 2021).

Synthesis and Characterization

The synthesis and characterization of novel compounds containing thiophene and morpholine components highlight the versatility of such structures in chemical research. For instance, the preparation of dihydrothiophenium-1-bis(ethoxycarbonyl)methylides and their recyclization with bases demonstrate the potential for creating diverse chemical entities with specific properties (Yamagata et al., 1993).

Radioligand Binding Analyses

Studies on compounds like SR141716A and AM281, which are structurally related to the molecule , have explored their binding affinities to cannabinoid receptors. These investigations provide a foundation for understanding how modifications in molecular structure can impact receptor interactions and the potential for designing selective receptor ligands (Lan et al., 1999).

Anti-acetylcholinesterase Activity

The exploration of anti-acetylcholinesterase activity in piperidine derivatives illustrates the role of structural components in enhancing biological activity. Such studies are crucial for the development of therapeutic agents targeting neurological disorders (Sugimoto et al., 1990).

properties

IUPAC Name

4-N-(4-morpholin-4-ylphenyl)-1-N-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3S/c27-21(24-18-3-5-19(6-4-18)25-11-13-29-14-12-25)17-7-9-26(10-8-17)22(28)23-16-20-2-1-15-30-20/h1-6,15,17H,7-14,16H2,(H,23,28)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOUFKSANJKNIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)N3CCOCC3)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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